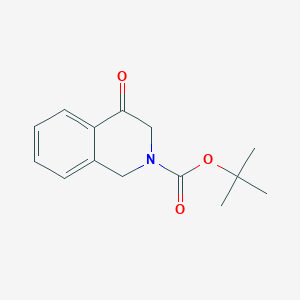

tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxo-1,3-dihydroisoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWNRRPJKYCCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696138 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134327-89-1 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-4-oxo-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Cyclization-Carboxylation Sequence

This three-step approach is widely employed for constructing the isoquinoline core and introducing the tert-butyl carboxylate group.

| Step | Reaction Conditions | Yield | Key Reagents/Notes |

|---|---|---|---|

| Condensation | THF, -78°C to 0°C, under nitrogen atmosphere | - | Potassium tert-butoxide, methyl methacrylate |

| Cyclization | Acid catalysis (e.g., HCl or H₂SO₄), reflux in ethanol or DCM | 75-85% | Intermediate isolation required |

| Carboxylation | Room temperature, dichloromethane (DCM) | 90-95% | tert-Butyl chloroformate, triethylamine |

- The condensation step forms a β-ketoamide intermediate, which undergoes cyclization under acidic conditions to yield the dihydroisoquinoline scaffold.

- Carboxylation with tert-butyl chloroformate proceeds efficiently at ambient temperature, with triethylamine neutralizing HCl byproducts.

Oxidation of Tertiary Alcohol Intermediates

Selective oxidation methods are critical for introducing the 4-oxo group.

| Method | Conditions | Yield | Observations |

|---|---|---|---|

| DMDO Oxidation | Acetone/H₂O (2:1), 0°C to room temperature | 82% | Oxone-free dimethyldioxirane (DMDO) ensures chemoselectivity |

| PCC Oxidation | Dichloromethane, room temperature | 68% | Pyridinium chlorochromate (PCC) is cost-effective but less efficient |

- DMDO provides superior selectivity for oxidizing tertiary alcohols to ketones without over-oxidation.

- PCC is a viable alternative but requires careful stoichiometric control to avoid side reactions.

One-Pot Tandem Synthesis

Recent advances emphasize streamlined protocols to reduce purification steps.

| Component | Details |

|---|---|

| Solvent System | THF/H₂O (4:1) |

| Catalyst | Pd(OAc)₂/Xantphos (2 mol%) |

| Temperature | 100°C, 12 hours |

| Yield | 78% |

- Palladium-catalyzed coupling enables simultaneous cyclization and carboxylation.

- This method reduces isolation steps but requires precise control of reaction parameters.

Critical Analysis of Synthetic Challenges

- Steric Hindrance : The tert-butyl group complicates cyclization; bulky bases (e.g., KOtBu) improve regioselectivity.

- Oxidation Sensitivity : The 4-oxo group is prone to reduction; inert atmospheres (N₂/Ar) are essential during synthesis.

- Scalability Issues : DMDO-based methods face limitations in large-scale production due to reagent instability.

Comparative Data Table: Methods and Outcomes

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Condensation-Cyclization | 85% | ≥98% | High |

| DMDO Oxidation | 82% | ≥95% | Moderate |

| One-Pot Tandem Synthesis | 78% | ≥90% | Low |

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: : Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Overview

tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1134327-89-1, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties make it a versatile building block for synthesizing more complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Studies have shown that derivatives of isoquinoline compounds can exhibit a range of biological activities, including:

- Antitumor Activity : Research indicates that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds structurally related to tert-butyl 4-oxo-3,4-dihydroisoquinoline have been explored for their efficacy against various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that isoquinoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further modifications that can lead to the development of compounds with enhanced biological activities.

- Synthetic Pathways : The compound can be utilized in multi-step synthetic pathways to create more complex structures. For example, it has been used in photocatalyzed reactions to form carbon-carbon bonds, showcasing its utility in organic synthesis .

Photocatalysis

Recent research has highlighted the role of this compound in photocatalytic reactions. These reactions are significant for green chemistry applications as they often allow for milder reaction conditions and higher selectivity.

Case Studies

Mechanism of Action

The mechanism by which tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Differences :

- Ester Group : Replaces the tert-butyl group with an ethyl ester, reducing steric hindrance and lipophilicity.

- Reactivity : The smaller ethyl group may enhance solubility in polar solvents but decrease stability under acidic or enzymatic conditions.

- Applications : Ethyl esters are often intermediates in prodrug design due to easier hydrolytic cleavage compared to tert-butyl esters.

Reference : Ethyl 4-oxo derivatives are listed in industrial catalogs, suggesting their use in pharmaceutical synthesis .

tert-Butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (PI-17968) and tert-Butyl 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (PI-17969)

Key Differences :

- Substituent Position and Type : Feature hydroxyl groups at the 5- or 6-position instead of the 4-oxo group.

- Physicochemical Properties: The hydroxyl group introduces hydrogen-bonding capacity, increasing water solubility and altering acidity (pKa ~10 for phenolic OH).

- Synthetic Utility : Hydroxy derivatives may serve as intermediates for etherification or glycosylation reactions.

Reference : These compounds are available at 97% purity, highlighting their relevance in chemical libraries .

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Key Differences :

- Functional Group : Replaces the ester with a carboxamide linked to a fluorophenyl-oxadiazole moiety.

- Bioactivity : The carboxamide and fluorinated aromatic group may enhance binding to biological targets (e.g., enzymes or receptors).

- Stability : Amides resist hydrolysis under physiological conditions better than esters.

Reference : Such derivatives are cataloged for drug discovery applications .

Data Tables

Table 1: Structural and Commercial Comparison of Selected Isoquinoline Derivatives

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Key Property |

|---|---|---|

| 4-oxo | tert-Butyl 4-oxo derivative | Hydrogen-bond acceptor; electrophilic |

| 5/6-hydroxy | PI-17968, PI-17969 | Hydrogen-bond donor; modifiable site |

| Ethyl ester | Ethyl 4-oxo derivative | Enhanced solubility; labile to hydrolysis |

| Carboxamide | N-(5-(4-Fluorophenyl)-oxadiazol-2-yl) analog | Target engagement; metabolic stability |

Biological Activity

Chemical Identity and Properties

tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1134327-89-1, is a compound characterized by the molecular formula and a molecular weight of approximately 247.29 g/mol. It features a tert-butyl group attached to a 4-oxo isoquinoline structure, which is significant for its biological activity.

Structure and Composition

The structural representation of this compound can be depicted using its SMILES notation: CC(C)(C)OC(=O)N1CC(=O)C2=C(C=CC=C2)C1. This compound is a derivative of isoquinoline, a bicyclic structure that is often found in various natural products and pharmaceuticals.

Pharmacological Properties

Research indicates that compounds related to isoquinolines exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that isoquinoline derivatives possess antibacterial and antifungal properties. The presence of the carbonyl and carboxylate functional groups in this compound may enhance its interaction with microbial membranes or enzymes.

- Antitumor Activity : Isoquinoline derivatives have been investigated for their potential antitumor effects. Some studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

The biological activity of this compound may be attributed to its ability to:

- Inhibit Enzymatic Activity : Isoquinolines often act as enzyme inhibitors, particularly in pathways related to cancer proliferation.

- Modulate Cell Signaling : They may influence cell signaling pathways involved in apoptosis and cell cycle regulation.

- Interact with DNA : Some isoquinoline derivatives have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Study on Antitumor Effects

A study published in Chemical Communications investigated the synthesis and biological evaluation of various isoquinoline derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as novel anticancer agents .

Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial properties of isoquinoline derivatives. The study found that this compound displayed notable activity against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .

Data Table: Biological Activities of Isoquinoline Derivatives

Q & A

Q. Can computational methods predict electronic effects of substituents on the 4-oxo group’s reactivity?

- Density functional theory (DFT) calculations model electron density distribution, identifying nucleophilic/electrophilic hotspots. PubChem-derived SMILES and InChI keys validate computational predictions against experimental data (e.g., reaction rates for hydroxyl vs. methoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.